6-Azaspiro[3.4]octan-7-one
Overview
Description
“6-Azaspiro[3.4]octan-7-one” is a chemical compound . It is a solid substance and has a molecular weight of 125.17 . The IUPAC name for this compound is 6-azaspiro[3.4]octan-7-one .
Synthesis Analysis
The synthesis of 2-azaspiro[3.4]octane, a related compound, has been explained in a study . Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring .Molecular Structure Analysis
The InChI code for “6-Azaspiro[3.4]octan-7-one” is 1S/C7H11NO/c9-6-4-7(5-8-6)2-1-3-7/h1-5H2,(H,8,9) . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
“6-Azaspiro[3.4]octan-7-one” is a solid substance . It has a molecular weight of 125.17 . The compound should be stored at room temperature .Scientific Research Applications
Synthesis and Drug Discovery
- Multifunctional Modules for Drug Discovery : The synthesis of novel thia/oxa-azaspiro[3.4]octanes, including 6-Azaspiro[3.4]octan-7-one, has been achieved. These compounds are designed as multifunctional, structurally diverse modules for drug discovery, with enantioselective approaches reported (Li, Rogers-Evans, & Carreira, 2013).
Molecular Modification and Anticancer Activity
- Anticancer Applications : 6-Azaspiro[3.4]octan-7-one derivatives have been studied for their role in cancer treatment. For instance, certain derivatives have shown potent inhibition of the human epidermal growth factor receptor-2 (HER-2), reducing tumor size and enhancing the effects of other cancer treatments in vivo (Yao et al., 2007).
Chemical Synthesis and Analysis
- Novel Synthesis Methods : Improved synthesis methods for 6-Azaspiro[3.4]octan-7-one derivatives have been developed. These methods facilitate the production of these compounds in multi-gram quantities with high yields, offering new avenues for chemical exploration (王雯, 陆秀宏, 董肖椿, & 赵伟利, 2015).
Spirocyclic Compounds in Drug Discovery
- Spirocyclic Compounds and Cognition : Research has identified a new series of azaspiro[2.5]octane carboxamide scaffold-based compounds as histamine-3 receptor (H3R) antagonists. These compounds have demonstrated significant effects in vivo on cognition in a mouse model, indicating their potential use in treating cognitive disorders (Brown et al., 2014).
Antitumor and Anti-angiogenic Activities
- Antitumor Activities : Azaspiro bicyclic hydantoin derivatives, including 6-Azaspiro[3.4]octan-7-one variants, have shown promising antitumor and anti-angiogenic activities. These compounds inhibited tumor cell proliferation and affected vascular endothelial growth factor (VEGF) secretion, indicating their potential in cancer therapy (Basappa et al., 2009).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
6-azaspiro[3.4]octan-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-6-4-7(5-8-6)2-1-3-7/h1-5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBBARAIMIAVOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)NC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Azaspiro[3.4]octan-7-one | |
CAS RN |
1465480-75-4 | |
Record name | 6-azaspiro[3.4]octan-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.